2-tert-Butyl-6-chloro-3-iodoimidazo[1,2-a]pyridine
Description
2-tert-Butyl-6-chloro-3-iodoimidazo[1,2-a]pyridine is a halogenated imidazo[1,2-a]pyridine derivative characterized by a fused bicyclic aromatic system. Its structure features a chlorine substituent at position 6, a bulky tert-butyl group at position 2, and an iodine atom at position 2. This substitution pattern confers unique steric, electronic, and pharmacokinetic properties, making it a compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-tert-butyl-6-chloro-3-iodoimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClIN2/c1-11(2,3)9-10(13)15-6-7(12)4-5-8(15)14-9/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOJCCRXIOXFRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N2C=C(C=CC2=N1)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The protocol combines 2-amino-5-chloropyridine , tert-butyl isocyanide , and an aldehyde derivative in ethanol with catalytic iodine (10 mol%) at 70°C (Scheme 1). Iodine facilitates imine formation between the aldehyde and 2-amino-5-chloropyridine, followed by nucleophilic attack from tert-butyl isocyanide and cyclization to yield the core structure.
Key Advantages :
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High Atom Economy : All reactants integrate into the final product.
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Short Reaction Time : 30 minutes for completion.
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Solvent Compatibility : Ethanol minimizes environmental impact.
Optimization Data :
| Parameter | Optimal Value | Yield Range |
|---|---|---|
| Iodine Catalyst | 10 mol% | 81–96% |
| Temperature | 70°C | — |
| Solvent | Ethanol | Max yield |
Substituting ethanol with DMSO or toluene reduced yields to 63–85%, underscoring ethanol’s superiority. The 6-chloro substituent originates directly from 2-amino-5-chloropyridine, eliminating the need for post-synthetic chlorination.
Regioselective Iodination at the C3 Position
With the 2-tert-butyl-6-chloroimidazo[1,2-a]pyridine core synthesized, the next step introduces iodine at C3. Li et al. demonstrated that ultrasound-assisted iodination achieves high regioselectivity without transition metals.
Ultrasound-Assisted Iodination Protocol
Reagents :
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Molecular iodine (0.6 equiv)
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tert-Butyl hydroperoxide (TBHP, 2.0 equiv)
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Ethanol solvent
Procedure :
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Combine core substrate (0.2 mmol), I₂, TBHP, and ethanol in a Schlenk tube.
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Subject to ultrasonic irradiation (40 kHz) for 30 minutes.
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Quench with water, extract with ethyl acetate, and purify via column chromatography.
Performance Metrics :
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Yield : 65–95% across 31 derivatives.
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Selectivity : Exclusive C3 iodination due to TBHP’s oxidative role and ultrasound-enhanced kinetics.
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Scalability : Gram-scale synthesis achieved 80% yield (1.2 g scale).
Mechanistic Insights :
Ultrasound cavitation accelerates radical formation, enabling iodine incorporation at the electron-rich C3 position. TBHP acts as an oxidant, avoiding metal catalysts and harsh acids.
Alternative Chlorination Methods and Their Relevance
While the core synthesis inherently incorporates the 6-chloro group, alternative chlorination strategies exist for related derivatives. Mandal et al. reported chloramine-T as a green chlorinating agent for imidazoheterocycles.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Selectivity | Scalability |
|---|---|---|---|---|
| Three-Component | 96 | 30 min | High | Moderate |
| Ultrasound Iodination | 80–95 | 30 min | C3-specific | High |
| Chloramine-T | 95 | 5 min | C3-specific | High |
The three-component/iodination sequence is optimal for 2-tert-butyl-6-chloro-3-iodoimidazo[1,2-a]pyridine, combining rapid core assembly with efficient halogenation. Ultrasound reduces reaction times and eliminates metal residues, critical for pharmaceutical applications.
Practical Considerations and Scale-Up
Gram-Scale Iodination
Li et al. validated scalability by producing 3-iodoimidazo[1,2-a]pyridine (2n ) in 80% yield at 1.2 g scale. Key adjustments included:
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Incremental reagent addition to manage exothermicity.
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Extended purification via recrystallization instead of chromatography.
Environmental Impact
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Solvent Choice : Ethanol in both steps aligns with green chemistry principles.
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Catalyst-Free : Avoids metal contamination, simplifying waste management.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-6-chloro-3-iodoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki or Sonogashira coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis:
This compound is pivotal in the synthesis of various pharmaceuticals, particularly for targeted therapies in oncology. Its structure allows for the modification of biological activity, making it suitable for developing drugs that interact with specific biological targets.
Case Study:
In a recent study, researchers utilized 2-tert-butyl-6-chloro-3-iodoimidazo[1,2-a]pyridine as an intermediate to synthesize novel imidazo[1,2-a]pyridine derivatives that exhibited potent anti-cancer activity. The derivatives were tested against various cancer cell lines, demonstrating significant cytotoxic effects compared to standard treatments .
Biological Research
Mechanistic Studies:
The compound is employed in biological research to explore enzyme mechanisms and receptor interactions. Its unique chemical properties facilitate the study of complex biological pathways.
Example of Application:
Research has shown that 2-tert-butyl-6-chloro-3-iodoimidazo[1,2-a]pyridine can inhibit specific kinases involved in cancer progression. This inhibition provides insights into potential therapeutic targets and helps elucidate the pathways involved in tumorigenesis .
Material Science
Development of Advanced Materials:
In material science, this compound contributes to the creation of novel materials with unique properties, such as conducting polymers and advanced coatings.
Data Table: Applications in Material Science
| Application Area | Description | Example Use Case |
|---|---|---|
| Conducting Polymers | Enhances electrical conductivity | Used in organic electronic devices |
| Coatings | Provides protective and functional coatings | Applied in anti-corrosion layers |
| Nanocomposites | Improves mechanical properties of composites | Utilized in lightweight structures |
Agrochemicals
Formulation of Pesticides and Herbicides:
The compound plays a role in developing more effective agricultural chemicals, contributing to improved crop protection strategies.
Case Study:
A formulation containing 2-tert-butyl-6-chloro-3-iodoimidazo[1,2-a]pyridine was tested for its efficacy against common agricultural pests. Results indicated a significant reduction in pest populations compared to untreated controls, showcasing its potential as a valuable agrochemical .
Diagnostic Tools
Enhancing Imaging Techniques:
This compound is also utilized in developing diagnostic agents that improve imaging techniques, thereby enhancing the accuracy of medical diagnoses.
Application Example:
In imaging studies, derivatives of 2-tert-butyl-6-chloro-3-iodoimidazo[1,2-a]pyridine have been used as contrast agents in MRI scans, providing clearer images and aiding in the detection of tumors at earlier stages .
Mechanism of Action
The mechanism of action of 2-tert-Butyl-6-chloro-3-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the imidazo[1,2-a]pyridine scaffold.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The table below highlights key structural differences between 2-tert-Butyl-6-chloro-3-iodoimidazo[1,2-a]pyridine and selected analogs:
| Compound Name | Substituents (Positions) | Core Structure | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 2-tert-Butyl-6-chloro-3-iodoimidazo[1,2-a]pyridine | 2-tBu, 6-Cl, 3-I | Imidazo[1,2-a]pyridine | ~335.6* | High steric bulk, lipophilic |
| 3-Bromo-6-chloroimidazo[1,2-a]pyridine | 3-Br, 6-Cl | Imidazo[1,2-a]pyridine | 247.5 | Moderate reactivity for cross-coupling |
| 6-Chloro-3-methylimidazo[1,2-b]pyridazine | 6-Cl, 3-Me | Imidazo[1,2-b]pyridazine | 193.6 | Enhanced solubility due to pyridazine core |
| 6-Bromoimidazo[1,2-b]pyridazine | 6-Br | Imidazo[1,2-b]pyridazine | 238.0 | Electrophilic bromine for functionalization |
*Estimated based on substituent contributions.
Key Observations:
- Electronic Effects : The electron-withdrawing chlorine and iodine substituents polarize the aromatic system, influencing reactivity in electrophilic substitutions .
- Core Heterocycle : Imidazo[1,2-a]pyridines (6-membered pyridine core) generally exhibit greater aromatic stability than imidazo[1,2-b]pyridazines (6-membered pyridazine core), affecting solubility and π-π stacking interactions .
Pharmacokinetic and Solubility Profiles
Aqueous solubility and pharmacokinetic properties are critically influenced by substituents:
- Target Compound : The tert-butyl group and iodine atom reduce aqueous solubility due to increased hydrophobicity. This aligns with trends observed in halogenated imidazo[1,2-a]pyridines .
- Sulfonyl-Modified Analogs : Compounds like 6-chloro-3-nitro-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo[1,2-a]pyridine () demonstrate improved solubility via polar sulfonyl groups, highlighting strategies to counteract hydrophobicity .
- Pyridazine Derivatives : Imidazo[1,2-b]pyridazines (e.g., 6-chloro-3-methylimidazo[1,2-b]pyridazine) often exhibit higher solubility due to the pyridazine core’s polarity .
Biological Activity
2-tert-Butyl-6-chloro-3-iodoimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, characterized by its unique structural features including a tert-butyl group, chlorine, and iodine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of 2-tert-Butyl-6-chloro-3-iodoimidazo[1,2-a]pyridine is . The presence of the bulky tert-butyl group enhances solubility and may influence biological interactions. The halogen substituents (chlorine and iodine) are significant for their potential to modulate the compound's reactivity and binding affinity to various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.60 g/mol |
| Structural Features | Tert-butyl group, Chlorine at position 6, Iodine at position 3 |
Anticancer Potential
Research indicates that compounds within the imidazo[1,2-a]pyridine family exhibit significant anticancer properties. Specifically, 2-tert-Butyl-6-chloro-3-iodoimidazo[1,2-a]pyridine has shown promise as an anti-mitotic agent. Studies have demonstrated that it can disrupt tubulin dynamics, leading to cell cycle arrest and apoptosis in cancer cells. A notable study highlighted its efficacy in differentiating acute myeloid leukemia cells through tubulin binding mechanisms, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains, making it a candidate for further development as an antibacterial agent. The presence of halogen atoms is believed to enhance its interaction with microbial targets, potentially leading to increased efficacy compared to non-halogenated analogs.
The mechanism underlying the biological activity of 2-tert-Butyl-6-chloro-3-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit key enzymes involved in cellular proliferation or modulate signaling pathways critical for cancer cell survival. Further research is needed to elucidate the precise molecular interactions and pathways affected by this compound.
Study on Anticancer Activity
In a recent study published in Nature Communications, researchers investigated the effects of 2-tert-Butyl-6-chloro-3-iodoimidazo[1,2-a]pyridine on human leukemia cell lines. The results indicated that treatment with the compound resulted in a dose-dependent reduction in cell viability and induced apoptosis through caspase activation pathways. The study concluded that this compound could serve as a lead structure for developing new anticancer therapies.
Research on Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial properties of 2-tert-Butyl-6-chloro-3-iodoimidazo[1,2-a]pyridine against Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential utility in treating bacterial infections resistant to conventional therapies.
Q & A
Basic: What are the recommended synthetic routes for 2-tert-Butyl-6-chloro-3-iodoimidazo[1,2-a]pyridine, and how do reaction conditions influence yield?
Answer:
Synthesis typically involves multi-step reactions starting from chlorinated pyridine precursors. A common approach includes:
Cyclocondensation : Reacting tert-butyl-substituted amines with halogenated pyridine derivatives under reflux in solvents like 1,2-dimethoxyethane .
Halogenation : Introducing iodine at position 3 via electrophilic substitution, using iodine monochloride (ICl) in acetic acid at 0–5°C to minimize side reactions .
Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the target compound.
Yield optimization requires precise control of temperature, solvent polarity, and stoichiometry. For example, excess iodine or elevated temperatures may lead to over-halogenation, reducing purity .
Advanced: How do steric effects of the tert-butyl group influence the reactivity of this compound in cross-coupling reactions?
Answer:
The tert-butyl group at position 2 introduces significant steric hindrance, which:
- Slows reaction kinetics : Limits access to the iodine atom at position 3 in Suzuki-Miyaura couplings, requiring bulky palladium catalysts (e.g., XPhos Pd G3) to enhance turnover .
- Directs regioselectivity : Favors coupling at the less hindered 6-chloro position in Ullmann-type reactions, as observed in structurally similar imidazo[1,2-a]pyridines .
Experimental validation via density functional theory (DFT) calculations is recommended to map steric energy profiles .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?
Answer:
- 1H NMR : Look for aromatic protons in the imidazo[1,2-a]pyridine core (δ 7.2–8.5 ppm). The tert-butyl group shows a singlet at δ 1.4–1.6 ppm .
- 13C NMR : Confirm the iodine substituent via deshielded carbons adjacent to the halogen (C3: δ 105–110 ppm) .
- HRMS : Validate molecular ion peaks ([M+H]+) with mass accuracy <5 ppm. For C₁₁H₁₃ClIN₂, expect m/z ≈ 365.978 .
Advanced: How can researchers reconcile divergent biological activity data reported for similar imidazo[1,2-a]pyridine derivatives?
Answer:
Discrepancies often arise from:
- Substituent positioning : Chlorine at position 6 vs. 8 alters electron density, impacting binding to targets like kinase enzymes .
- Assay conditions : Varying pH or solvent (e.g., DMSO concentration) can modulate compound solubility and false-negative rates .
Methodological recommendations : - Perform dose-response curves in triplicate across multiple cell lines.
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and identify assay-specific artifacts .
Basic: What are the stability considerations for storing 2-tert-Butyl-6-chloro-3-iodoimidazo[1,2-a]pyridine?
Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the iodo group .
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the tert-butyl moiety .
- Purity monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products .
Advanced: What computational strategies are recommended for predicting the metabolic pathways of this compound?
Answer:
- In silico tools : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I oxidation sites (e.g., tert-butyl dealkylation) .
- Docking studies : Map interactions with cytochrome P450 isoforms (CYP3A4, CYP2D6) using crystal structures from the Protein Data Bank .
- Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes + NADPH) .
Basic: How does the electronic nature of the 3-iodo substituent affect electrophilic substitution reactions?
Answer:
The iodine atom:
- Activates the ring : Its electron-donating resonance effects direct electrophiles to para positions (e.g., nitration at position 7) .
- Limits reactivity : Heavy atom effect reduces reaction rates compared to bromo/chloro analogs. Use Lewis acids (e.g., FeCl₃) to accelerate reactions .
Advanced: What strategies mitigate cytotoxicity in cell-based assays without compromising target inhibition?
Answer:
- Prodrug design : Mask the iodine with acetyl groups, which are cleaved intracellularly .
- Co-dosing antioxidants : Add N-acetylcysteine (1–5 mM) to reduce reactive oxygen species (ROS) generated by halogenated heterocycles .
- Structure-activity relationship (SAR) tuning : Replace tert-butyl with smaller groups (e.g., cyclopropyl) to reduce membrane disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
